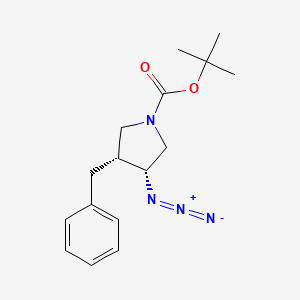

![molecular formula C11H11NO3 B2629379 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 251554-42-4](/img/structure/B2629379.png)

1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Descripción general

Descripción

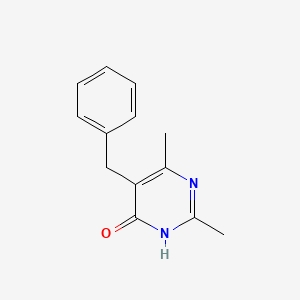

“1-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The compound is in the form of a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of this compound and its analogs has been a subject of research. For instance, a study investigated the relationships between variously substituted benzo7annulen-7-amines and their GluN2B affinity . The 2-Nitro-5,6,8,9-tetrahydrobenzo7annulen-7-one (8) was used as the central building block for the introduction of various substituents at the 2-position and various 7-amino moieties .Molecular Structure Analysis

The IUPAC name of this compound is 1-nitro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one . The InChI code is 1S/C11H11NO3/c13-11-7-2-1-4-8-9(11)5-3-6-10(8)12(14)15/h3,5-6H,1-2,4,7H2 .Physical and Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 205.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a derivative of the broader class of benzo[7]annulene compounds, which have been a subject of various synthesis and structural analysis studies. For instance, Edder et al. (2019) synthesized a similar compound, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo [7] annulene, using bromination and characterized it using NMR, FT-IR spectroscopy, and X-ray diffraction. The study highlighted the significance of halogen bonds and hydrogen bonds in the solid-state structure of the molecule (Edder et al., 2019).

Chemical Properties and Potential Applications

The derivatives of this compound are known for their unique chemical properties. Rong et al. (2012) reported an efficient multicomponent reaction for preparing 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitriles, highlighting these compounds as typical acceptor–donor–acceptor (A–D–A) systems with notable chemical properties (Rong et al., 2012).

Interaction with Biological Systems

Although direct studies on this compound may be limited, research on closely related compounds provides insight into potential interactions with biological systems. For example, da Silva et al. (2017) studied a nitrocompound's interaction with DNA and other substances. The compound, similar in structure to this compound, formed inclusion complexes with substances like β-cyclodextrin, demonstrating its potential in forming stable complexes and its reactivity in certain conditions (da Silva et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for “1-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is not mentioned in the search results, a related compound, N-(3-Phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-amine with a 2-NO2, 2-Cl, or 2-OBn group, shows very high GluN2B affinity . This suggests potential neurological applications for these types of compounds.

Propiedades

IUPAC Name |

1-nitro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11-7-2-1-4-8-9(11)5-3-6-10(8)12(14)15/h3,5-6H,1-2,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZYIODQPTXKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2=C(C1)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2629299.png)

![(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2629300.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2629304.png)

![7-Amino-2-methylsulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;hydrochloride](/img/structure/B2629308.png)

![1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2629313.png)

![2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2629315.png)

![4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2629316.png)

![1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2629318.png)